N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine
Description
Properties
IUPAC Name |
N-methyl-1-(2-piperidin-1-ylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-13-10-11-5-6-14-12(9-11)15-7-3-2-4-8-15/h5-6,9,13H,2-4,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEUGLUNQVAGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591279 | |
| Record name | N-Methyl-1-[2-(piperidin-1-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-58-9 | |
| Record name | N-Methyl-1-[2-(piperidin-1-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
- Pyridine Derivatives: The synthesis often starts from 2-chloro- or 6-substituted pyridines, which are functionalized at specific positions to introduce protecting groups such as trimethylsilyl or ethoxymethoxymethyl groups for selective reactivity control.
- Piperidine Introduction: The piperidine moiety is typically introduced by nucleophilic substitution or coupling reactions at the pyridine ring, often requiring strong bases like sodium hydride and polar aprotic solvents such as N,N-dimethylformamide (DMF) under inert atmosphere at low temperatures (0 °C) to maintain selectivity and yield.
Protection and Deprotection
- Protecting groups like 2-(trimethylsilyl) ethoxymethyl (SEM) are used to mask reactive sites during intermediate steps.
- Deprotection is achieved by acid treatment or mild heating to regenerate free amine or hydroxyl groups without degrading the molecule.
Coupling and Functional Group Transformation
- Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) are employed to attach aryl or heteroaryl groups to the pyridine core.
- Nucleophilic displacement reactions convert sulfone intermediates to amine derivatives by reaction with anilines or other nucleophiles.
- Oxidation steps using reagents like m-chloroperbenzoic acid (mCPBA) convert sulfides to sulfones, facilitating subsequent substitution.
Isolation and Purification
- Reaction mixtures are typically poured into ice water to quench reactions.
- Organic phases are extracted with solvents such as diethyl ether or ethyl acetate.
- Washing with water and drying over magnesium sulfate removes impurities.
- Final product isolation is often done by evaporation under reduced pressure or vacuum distillation.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Sodium hydride, DMF, 0 °C, N2 atmosphere | Deprotonation of pyridine intermediate for nucleophilic substitution |
| 2 | Benzyl alcohol in DMF, dropwise addition, 0 °C, 1.5 h | Alkylation to introduce benzyl protecting group |
| 3 | m-Chloroperbenzoic acid, THF, 0 °C to room temp | Oxidation of sulfide to sulfone |
| 4 | p-Anisidine, THF, room temp | Nucleophilic substitution to introduce amine functionality |
| 5 | Palladium catalyst, aryl boronate, K3PO4, dioxane, reflux | Suzuki coupling to attach heteroaryl groups |
| 6 | Acid treatment or heating | Deprotection of SEM group |
| 7 | Extraction with diethyl ether or ethyl acetate, washing, drying | Product isolation and purification |
Research Findings and Optimization
- The use of sodium hydride as a base in DMF under nitrogen atmosphere at low temperature is critical for selective deprotonation and to prevent side reactions.
- Protection of pyrrole or pyrazole nitrogens with SEM groups allows regioselective reactions and improves yields.
- Oxidation to sulfones enhances the leaving group ability, facilitating nucleophilic substitution by amines.
- Palladium-catalyzed cross-coupling reactions are essential for forming C-C bonds with heteroaryl boronates, enabling structural diversity.
- Final product purity is improved by sequential washing, drying over magnesium sulfate, and vacuum distillation.
- Reaction times vary from 1.5 hours for alkylation steps to 5 hours for heating during substitution reactions.
Data Table Summarizing Key Reagents and Conditions
| Reagent/Step | Purpose | Conditions | Notes |
|---|---|---|---|
| Sodium hydride | Base for deprotonation | 0 °C, DMF, N2 atmosphere | Prevents side reactions |
| Benzyl alcohol | Alkylation agent | Dropwise addition, 0 °C | Introduces protecting group |
| m-Chloroperbenzoic acid (mCPBA) | Oxidizing agent | THF, 0 °C to room temp | Converts sulfide to sulfone |
| p-Anisidine | Nucleophile for substitution | Room temperature, THF | Introduces amine functionality |
| Pd(dba)3, aryl boronate, K3PO4 | Catalyst system for coupling | Reflux, dioxane | Forms C-C bonds |
| Acid (e.g., trifluoromethanesulfonic acid) | Deprotection | Mild heating or acid wash | Removes SEM protecting group |
| Diethyl ether / Ethyl acetate | Extraction solvents | Room temperature | Purification step |
| Magnesium sulfate | Drying agent | Room temperature | Removes water impurities |
| Vacuum distillation | Product isolation | Reduced pressure | Final purification |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Saturated derivatives.
Substitution: Functionalized piperidine or pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine serves as an essential intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to interact with various neurotransmitter systems, making it a candidate for developing drugs that modulate mood and cognition .
Neurotransmitter Research
The compound is utilized in studies investigating neurotransmitter dynamics, particularly in understanding the mechanisms of action for drugs affecting mental health conditions. It acts as a ligand in receptor binding studies, which are crucial for developing treatments for depression and anxiety disorders .
Organic Synthesis
As a versatile building block, this compound facilitates the synthesis of more complex molecules in organic chemistry. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) makes it valuable for researchers aiming to create novel compounds with specific properties .
Analytical Chemistry
In analytical applications, this compound is employed to detect and quantify biological compounds. This capability is vital in drug testing and toxicology studies, where precise measurements of active substances are required .
Material Science
Recent explorations have indicated potential applications in material science, particularly in developing new materials with specific electronic or optical properties. The unique structure of this compound may enable the creation of materials that exhibit enhanced performance characteristics .
Antitumor Activity
Research has shown that compounds similar to this compound can inhibit cancer cell proliferation. One study demonstrated that piperidine derivatives can induce ferroptosis (a form of regulated cell death) in ovarian cancer cells, with an IC50 value of 5.0 µM .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| PMSA | Ovarian Cancer | 5.0 | Ferroptosis induction |
| PMSA | Breast Cancer | 7.5 | ROS accumulation |
Neuroprotective Effects
Another area of investigation focuses on the neuroprotective properties of similar compounds. For instance, derivatives targeting neuronal nitric oxide synthase (nNOS) have shown promise in protecting neuronal cells from damage associated with neurodegenerative disorders.
| Compound | Target | Selectivity Ratio | IC50 (µM) |
|---|---|---|---|
| Compound A | nNOS | 100:1 | 0.368 |
| Compound B | iNOS | 50:1 | 5.0 |
Mechanism of Action
The mechanism of action of N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine with analogous compounds, focusing on structural features, physicochemical properties, and biological applications.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Heterocyclic Core Variations: Pyridine vs. Pyrimidine-based analogs (e.g., ) prioritize hydrogen-bonding interactions due to additional nitrogen atoms .
Substituent Effects: Piperidine vs. Electron-Withdrawing Groups: The nitro group in increases reactivity for further synthetic modifications, contrasting with the electron-donating methyl groups in the target compound .
In contrast, MBA236’s indole-propargylamine design confers dual enzyme inhibition, highlighting how core substitutions drive pharmacological outcomes .
Synthetic Utility: The target compound’s methylaminomethyl group enables facile derivatization, as seen in ritonavir fragment synthesis (), where analogous amines were coupled with amino acid derivatives .
Biological Activity
N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a piperidine ring and a pyridine moiety, which are known for their roles in various biological activities. The presence of these functional groups suggests interactions with neurotransmitter systems and cellular signaling pathways, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Its structural characteristics allow it to bind effectively to active sites, modulating the activity of molecular targets. For instance, it may function as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways that are crucial in various physiological processes.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Similar piperidine-based compounds have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis. For example, studies have demonstrated that derivatives can significantly reduce tumor cell viability through mechanisms like ferroptosis .
- Neuroprotective Effects : The inhibition of neuronal nitric oxide synthase (nNOS) has been explored as a therapeutic approach for neurodegenerative disorders. Compounds targeting nNOS have shown potential in protecting neuronal cells from damage .
Antitumor Studies
A study on piperidine derivatives revealed that compounds similar to this compound can inhibit cancer cell migration and induce cell death. The mechanism involved the modulation of the KEAP1-NRF2-GPX4 axis, leading to increased oxidative stress in tumor cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| PMSA | Ovarian Cancer | 5.0 | Ferroptosis induction |
| PMSA | Breast Cancer | 7.5 | ROS accumulation |
Neuroprotective Studies
In the context of neuroprotection, derivatives targeting nNOS have shown high selectivity and potency, suggesting that modifications could enhance bioavailability while maintaining efficacy against neurodegenerative conditions .
| Compound | Target | Selectivity Ratio | IC50 (µM) |
|---|---|---|---|
| Compound A | nNOS | 100:1 | 0.368 |
| Compound B | iNOS | 50:1 | 5.0 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine, and what analytical methods are used to validate its purity?
- Synthesis : Common methods involve alkylation of piperidine derivatives. For example, analogous compounds are synthesized via nucleophilic substitution using methylamine and halogenated intermediates under basic conditions (e.g., K₂CO₃ in acetonitrile) . Adjustments may include optimizing reaction time (12-24 hours) and temperature (60-80°C).
- Characterization :
- ¹H/¹³C NMR : Key signals include methylene protons (δ 3.2–3.8 ppm) and piperidinyl protons (δ 1.4–2.1 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
Q. How can researchers distinguish this compound from structurally similar piperidine derivatives in biological assays?
- Structural Differentiation :
- Use ²D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the piperidinyl and pyridinyl regions .
- X-ray crystallography (if crystalline) provides definitive bond-length/angle data .
- Functional Assays : Compare binding affinity (e.g., IC₅₀) against targets like GPCRs or enzymes, where substituent effects (e.g., methyl vs. ethyl groups) alter activity .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in alkylation steps .
- Machine Learning : Train models on reaction datasets (e.g., yield, solvent polarity) to predict optimal conditions (e.g., 72% yield with DMF at 70°C) .
- Table : Example Optimization Parameters
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Solvent | DMF, EtOH, MeCN | DMF |
| Temperature (°C) | 50–90 | 70 |
| Reaction Time (hr) | 6–24 | 18 |
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case Example : Discrepancies in ¹H NMR integration ratios may arise from dynamic proton exchange or impurities.
- Solution :
Perform variable-temperature NMR to suppress exchange broadening .
Use preparative HPLC to isolate impurities and analyze them via LC-MS .
- Advanced Techniques :
- NOESY/ROESY to confirm spatial proximity of methyl and pyridinyl groups .
Q. How can researchers troubleshoot low yields in large-scale synthesis?
- Root Causes :
- Incomplete alkylation due to steric hindrance.
- Side reactions (e.g., over-alkylation).
- Mitigation :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
- Monitor reaction progress via in-situ FTIR for real-time carbonyl intermediate detection .
Methodological Considerations
Q. What in vitro assays are suitable for studying this compound’s enzyme inhibition potential?
- Cholinesterase Inhibition :
- Ellman’s assay using acetylthiocholine iodide; monitor absorbance at 412 nm .
- Kinetic Analysis :
- Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
Q. How do substituent modifications (e.g., replacing methyl with ethyl) affect pharmacological properties?
- Comparative Study :
- Synthesize analogs and test logP (octanol/water) for lipophilicity .
- In Silico Docking : Use AutoDock Vina to compare binding poses with target proteins .
Data Reporting Standards
-
Essential Parameters for Publication :
Parameter Example Value Reference Method Melting Point 128–130°C DSC Purity ≥95% HPLC Solubility (H₂O) 2.1 mg/mL Shake-flask
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
